

Evaluating the Isotopic Purity of Commercially Available Ranitidine-d6: A Comparative Guide

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Compound of Interest		
Compound Name:	Ranitidine-d6	
Cat. No.:	B586273	Get Quote

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated standards like **Ranitidine-d6** is a critical factor for ensuring accurate and reliable results in pharmacokinetic and metabolic studies. This guide provides a comparative overview of commercially available **Ranitidine-d6**, summarizing key data on isotopic and chemical purity. It also details the standard experimental protocols used for their evaluation.

Data Presentation: A Comparative Look at Ranitidine-d6 Purity

The isotopic and chemical purity of **Ranitidine-d6** can vary between suppliers and even between different lots from the same supplier. The following table summarizes publicly available data for **Ranitidine-d6** from various commercial sources. It is important to note that while some suppliers provide detailed Certificates of Analysis (CoA), others may only state general purity specifications on their websites. Researchers are encouraged to request lot-specific CoAs for critical applications.



Supplier	Product Name	Chemical Purity (by HPLC)	Isotopic Purity (Atom % D)	Notes
Supplier A	Ranitidine-D6	99.1%[1]	99%[1]	Data from a specific Certificate of Analysis (Lot: GR-11-031)[1].
LGC Standards	Ranitidine-d6 HCI (N,N- dimethyl-d6)	min 96%	99 atom % D	General specification from product webpage.
Santa Cruz Biotechnology	Ranitidine-d6, Hydrochloride	≥95%	Not Specified	General specification from product webpage. Lot- specific data available upon request.
MedchemExpres s	Ranitidine-d6 hydrochloride	Not Specified	Not Specified	Product is available; however, specific purity data was not found on the product page.
Simson Pharma	Ranitidine-D6 Hydrochloride	Not Specified	Not Specified	Product is available and accompanied by a Certificate of Analysis upon purchase[2].



Experimental Protocols: How Isotopic Purity is Determined

The evaluation of isotopic and chemical purity of deuterated compounds like **Ranitidine-d6** relies on a combination of sophisticated analytical techniques. The following are detailed methodologies for the key experiments.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method assesses the percentage of **Ranitidine-d6** relative to any non-labeled or other chemical impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of methanol and 0.1 M aqueous ammonium acetate (e.g., 85:15) is a common mobile phase.
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at approximately 322 nm.
- Procedure: A known concentration of the Ranitidine-d6 sample is injected into the HPLC system. The area of the Ranitidine-d6 peak is compared to the total area of all peaks in the chromatogram to calculate the chemical purity.

Determination of Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the isotopic enrichment and distribution in a deuterated compound.

 Instrumentation: A high-resolution mass spectrometer (HRMS) coupled with an electrospray ionization (ESI) source is often employed.



Procedure: The Ranitidine-d6 sample is introduced into the mass spectrometer. The
instrument measures the mass-to-charge ratio (m/z) of the molecular ions. By analyzing the
ion cluster and the relative intensities of the peaks corresponding to the deuterated (d6) and
non-deuterated (d0) as well as partially deuterated species (d1-d5), the isotopic purity can be
calculated.

Structural Confirmation and Isotopic Labeling Position by Nuclear Magnetic Resonance (NMR) Spectroscopy

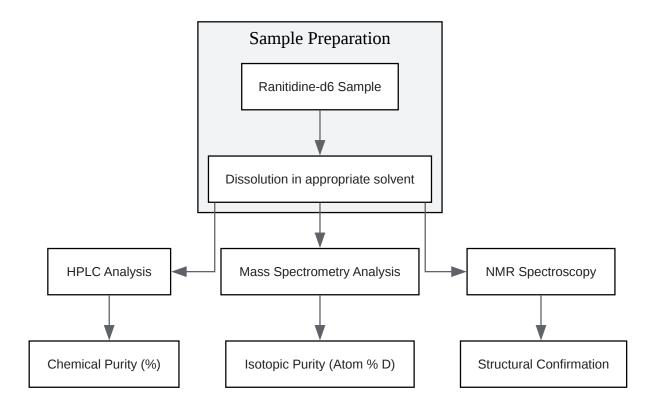
NMR spectroscopy is used to confirm the chemical structure and the specific positions of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer.
- Solvent: A suitable deuterated solvent that does not have signals overlapping with the analyte, such as DMSO-d6.
- Procedure for ¹H NMR: A proton NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the successful labeling. Residual proton signals at these positions can be used to quantify the isotopic enrichment.
- Procedure for ²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the deuterium atoms, confirming their presence and chemical environment.

Visualizing the Workflow

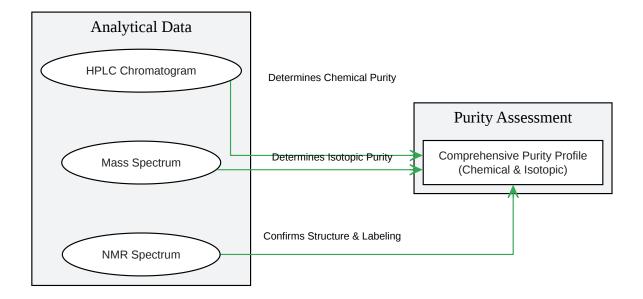
To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow for evaluating the isotopic purity of **Ranitidine-d6** and the logical relationship between the analytical techniques employed.





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Caption: Experimental workflow for the evaluation of Ranitidine-d6 purity.





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Caption: Logical relationship of analytical techniques for purity assessment.

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References

- 1. Ranitidine-d6 Hydrochloride | LGC Standards [lgcstandards.com]
- 2. Ranitidine-D6 Hydrochloride | CAS No- 1185238-09-8 | Simson Pharma Limited [simsonpharma.com]
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